4-((1H-imidazol-1-yl)methyl)-N-(4-fluorophenethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1H-imidazol-1-yl)methyl)-N-(4-fluorophenethyl)benzamide, also known as FIIN-3, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.
Applications De Recherche Scientifique
Pharmacokinetics and Potential Therapeutic Applications
One study discusses a new, potent, selective anaplastic lymphoma kinase (ALK) inhibitor, designed for cancer treatment, demonstrating the role of structural analogs in enhancing pharmacokinetic profiles and achieving therapeutic efficacy. Efforts to minimize enzymatic hydrolysis led to the development of stable analogs, showcasing the importance of structural modifications in optimizing drug performance (Teffera et al., 2013). Another study on the pharmacokinetics and tissue distribution of a novel ALK5 inhibitor, IN-1130, underscores the potential of related compounds in treating fibrosis and breast cancer metastasis, highlighting the translational aspect of chemical research into clinical therapies (Kim et al., 2008).
Electrophysiological Activity and Anti-fibrotic Potential
Research into N-substituted imidazolylbenzamides has uncovered their potency in cardiac electrophysiological assays, suggesting their viability as selective class III agents for arrhythmia treatment (Morgan et al., 1990). This illustrates the compound's therapeutic potential beyond oncology, into cardiovascular diseases.
Synthesis and Structural Analysis
Studies on the synthesis and characterization of related compounds, such as methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, offer insights into the structural intricacies of these molecules, highlighting the role of crystallography and density functional theory (DFT) in understanding their properties (Richter et al., 2023). Such analyses are pivotal for the rational design of therapeutic agents.
Inhibition of Enzymatic Activities
Compounds within this class have been explored for their ability to inhibit TNF-alpha Converting Enzyme (TACE), demonstrating exceptional selectivity and bioavailability. This points towards their potential application in treating inflammatory conditions by modulating cytokine production (Ott et al., 2008).
Antimicrobial Activity
The synthesis and evaluation of derivatives for their antibacterial activity reveal the broader applicability of these compounds in addressing microbial resistance, an ongoing challenge in infectious disease management (Darekar et al., 2020).
Propriétés
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-4-(imidazol-1-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O/c20-18-7-3-15(4-8-18)9-10-22-19(24)17-5-1-16(2-6-17)13-23-12-11-21-14-23/h1-8,11-12,14H,9-10,13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLJKPXVJGRDHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=CC=C(C=C2)CN3C=CN=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.